molecular formula C20H22N6O3 B4999028 3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B4999028
M. Wt: 394.4 g/mol
InChI Key: WJTPPVMWHFBMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine, commonly known as DPP6, is a chemical compound that belongs to the family of pyridazines. It has been the subject of much scientific research due to its potential applications in the field of medicine. DPP6 is known to have a wide range of biochemical and physiological effects, making it an interesting molecule for further study.

Mechanism of Action

The mechanism of action of DPP6 is not yet fully understood, but it is thought to involve the modulation of ion channels in the brain. DPP6 has been shown to interact with voltage-gated potassium channels, which are important for regulating the electrical activity of neurons. By modulating these channels, DPP6 may be able to regulate the excitability of neurons, which could have a beneficial effect in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DPP6 has a wide range of biochemical and physiological effects, which makes it an interesting molecule for further study. Some of the known effects of DPP6 include the modulation of ion channels, the regulation of neurotransmitter release, and the activation of signaling pathways in the brain. DPP6 has also been shown to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of a wide range of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPP6 in lab experiments is that it is a relatively stable molecule that can be synthesized in large quantities. This makes it a useful tool for studying the effects of ion channel modulation and other biochemical and physiological processes. However, there are also some limitations to using DPP6 in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are many potential future directions for research on DPP6. One area of interest is the development of new treatments for neurological disorders such as epilepsy and Alzheimer's disease. DPP6 has shown promise as a potential neuroprotective agent, and further research could help to elucidate its mechanism of action and identify new therapeutic targets. Another area of interest is the development of new synthetic methods for DPP6, which could lead to more efficient and cost-effective production of this important molecule. Overall, the study of DPP6 is an exciting and rapidly evolving field that holds great promise for the future of medicine.

Synthesis Methods

The synthesis of DPP6 involves a series of chemical reactions that require careful handling and precise control of reaction conditions. One of the most common methods of synthesizing DPP6 is through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyrazole and a suitable catalyst.

Scientific Research Applications

DPP6 has been the subject of much scientific research due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of DPP6 as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. DPP6 has been shown to have a neuroprotective effect, which may help to prevent or slow down the progression of these diseases.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-5-4-15(14-17(16)29-2)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTPPVMWHFBMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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